1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere to improve the pharmacokinetic properties of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core, followed by functionalization. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process involves photochemical transformation and can be scaled up to produce gram quantities of the desired compound .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow processes. These methods are advantageous due to their scalability and efficiency, allowing for the production of large quantities of the compound without the need for additional additives or catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere to improve drug properties such as permeability, solubility, and metabolic stability.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the development of new materials with specific properties.
Chemical Biology: Employed in the study of molecular interactions and pathways due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The bicyclo[1.1.1]pentane scaffold can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a building block for various derivatives.
1-(Chloromethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane: A similar compound with a methyl group instead of a propyl group.
1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane: Another derivative with an ethyl group.
Uniqueness
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane is unique due to its specific functional groups, which can impart distinct chemical and physical properties. The propyl group can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZYIXGAAUGAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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